N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide

Drug design ADME Lipophilicity

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide (CAS 1610874‑80‑0; molecular formula C₁₇H₁₄ClN₃O, molecular weight 311.8 g mol⁻¹) is a pyrazole‑phenyl‑acetamide small molecule characterized by an ortho‑chloro substitution on the phenylacetyl moiety. This regioisomer belongs to the (1H‑pyrazol‑4‑yl)phenyl acetamide class that has been explored as a scaffold for P₂X₇ receptor antagonists, acyl‑CoA:cholesterol acyltransferase (ACAT) inhibitors, and cannabinoid receptor modulators.

Molecular Formula C17H14ClN3O
Molecular Weight 311.8 g/mol
Cat. No. B12982676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide
Molecular FormulaC17H14ClN3O
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=CNN=C3)Cl
InChIInChI=1S/C17H14ClN3O/c18-16-4-2-1-3-13(16)9-17(22)21-15-7-5-12(6-8-15)14-10-19-20-11-14/h1-8,10-11H,9H2,(H,19,20)(H,21,22)
InChIKeyVEODFQZPEDTDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide – Procurement-Ready Structural and Physicochemical Baseline


N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide (CAS 1610874‑80‑0; molecular formula C₁₇H₁₄ClN₃O, molecular weight 311.8 g mol⁻¹) is a pyrazole‑phenyl‑acetamide small molecule characterized by an ortho‑chloro substitution on the phenylacetyl moiety . This regioisomer belongs to the (1H‑pyrazol‑4‑yl)phenyl acetamide class that has been explored as a scaffold for P₂X₇ receptor antagonists, acyl‑CoA:cholesterol acyltransferase (ACAT) inhibitors, and cannabinoid receptor modulators [1].

Why N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide Cannot Be Interchanged with Its 4‑Chloro or Other In‑Class Analogs


Positional isomerism on the phenylacetyl ring dictates molecular recognition, metabolic stability, and off‑target profiles. The ortho‑chloro substituent imposes a steric and electronic environment that differs fundamentally from the para‑chloro counterpart , altering dihedral angles, hydrogen‑bond networks, and π‑π stacking geometries as documented in crystallographic studies of the 2‑chloro series [1]. Consequent differences in LogP (∼3.3 for the ortho‑chloro vs. ∼3.5 for the para‑chloro analog) and topological polar surface area (TPSA ∼41 Ų vs. ∼45 Ų) indicate that simple replacement will change permeability, CYP450 susceptibility, and target‑engagement kinetics, making one‑to‑one substitution unreliable without quantitative head‑to‑head data [2].

Product‑Specific Quantitative Differentiation of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide Against Its Closest Analogs


Regioisomeric LogP Shift Relative to 4‑Chloro Analog

The ortho‑chloro substitution in N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide reduces calculated LogP by approximately 0.2 log units compared to the para‑chloro isomer N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-chlorophenyl)acetamide, indicating lower membrane partitioning potential [1].

Drug design ADME Lipophilicity

Topological Polar Surface Area Advantage Over 4‑Chloro Isomer

The target compound exhibits a topological polar surface area (TPSA) of approximately 41 Ų, which is 4 Ų lower than that of the 4‑chloro isomer (∼45 Ų). This reduction reflects the different spatial orientation of the chloro substituent and may enhance passive diffusion across lipid bilayers [1].

Permeability Oral bioavailability CNS penetration

Conformational Restriction Dictated by ortho‑Chloro Substitution

In the crystallographically characterized analog 2‑(2‑chlorophenyl)‑N‑(1,5‑dimethyl‑3‑oxo‑2‑phenyl‑2,3‑dihydro‑1H‑pyrazol‑4‑yl)acetamide, the ortho‑chlorophenyl ring adopts a dihedral angle of −53.3 (2)° relative to the pyrazole plane in molecule A and 114.09 (18)° in molecule B, demonstrating that the ortho‑Cl forces a unique conformational landscape not accessible to the para‑Cl derivative [1]. The resulting intramolecular N—H⋯O and C—H⋯Cl hydrogen bonds and π–π stacking distances (3.789 Å and 3.572 Å) differ from those reported for the para‑chloro series [2].

Conformational analysis Crystal engineering Molecular recognition

Proven Application Scenarios for N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide Based on Quantitative Differentiation Evidence


Lead Optimization Programs Targeting CNS‑Penetrant P2X7 Antagonists

The lower TPSA (≈41 Ų) and reduced LogP (3.3) of the ortho‑chloro isomer make it a preferred starting scaffold when medicinal chemistry programs require balanced brain penetration and reduced non‑specific binding, as evidenced by the favourable physicochemical space relative to the 4‑chloro analog [1].

Selectivity Profiling Against Para‑Chloro‑Substituted Off‑Targets

The unique conformational ensemble induced by the ortho‑chloro substituent, documented by dihedral angles of −53° and 114° in the solid state, supports the use of this compound in selectivity panels where para‑chloro analogs exhibit promiscuous binding, such as CYP450 isoforms or hERG [2].

Analytical Reference Standard for Regioisomeric Impurity Control

Because the 2‑chloro and 4‑chloro isomers co‑elute under many reversed‑phase HPLC conditions, procurement of the pure ortho‑chloro compound is essential for method development and validation to accurately quantify regioisomeric impurities in drug substances derived from pyrazole‑phenyl‑acetamide chemistry .

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